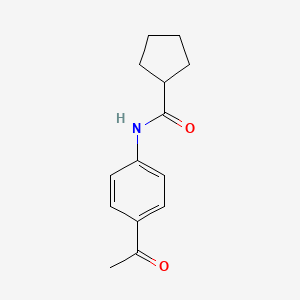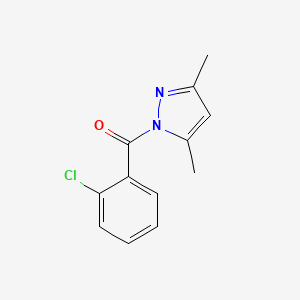
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole (5CF1T) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. It is an aromatic compound that has a five-membered ring consisting of one chlorine atom and four fluorine atoms, and a thiadiazole ring consisting of one nitrogen atom and two sulfur atoms. 5CF1T has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, drug discovery, and medicine.
Applications De Recherche Scientifique
Anticancer Activity
One of the significant applications of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole derivatives is in anticancer research. These compounds have been shown to inhibit the proliferation of tumor cells derived from various types of cancer, including nervous system tumors (e.g., medulloblastoma/rhabdosarcoma, neuroblastoma, glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration. Moreover, some derivatives demonstrate a trophic effect in neuronal cell cultures without influencing the viability of normal cells such as astrocytes, hepatocytes, and skin fibroblasts, indicating a potential for selective cancer therapy (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Neuroprotective Activities
These derivatives also exhibit promising neuroprotective activities. For example, FABT, a derivative of 2-amino-1,3,4-thiadiazole, has shown significant neuroprotection in neuronal cultures exposed to neurotoxic agents like serum deprivation and glutamate. This suggests its potential in developing treatments for neurodegenerative diseases or as a protective agent against neurotoxicity (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic and Fluorescence Studies
Research has also focused on the spectroscopic properties and fluorescence effects of thiadiazole derivatives. These studies include investigating dual fluorescence effects, which can be influenced by specific molecular aggregation and the presence of substituents. Such properties make these compounds ideal as fluorescence probes in biology and molecular medicine, offering tools for various diagnostic and research applications (Budziak et al., 2019).
Structural Analysis
Another area of application is in the structural determination of thiadiazole derivatives using techniques like synchrotron X-ray powder diffraction. These studies provide insights into the crystal structures of these compounds, which is essential for understanding their chemical properties and interactions at the molecular level (Gündoğdu et al., 2017).
Corrosion Inhibition
Derivatives of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole have been studied for their potential as corrosion inhibitors. This application is particularly relevant in materials science, where protecting metals from corrosion is crucial for their longevity and functional integrity. Some studies have utilized AC impedance techniques and quantum chemical parameters to evaluate the inhibition efficiency of thiadiazole derivatives against corrosion of iron, demonstrating their potential in this field (Bentiss et al., 2007).
Propriétés
IUPAC Name |
5-chloro-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-7(11-12-13-8)5-1-3-6(10)4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNANLLBSCATLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-chlorothiophen-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887797.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2887804.png)
![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)

![2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2887815.png)

